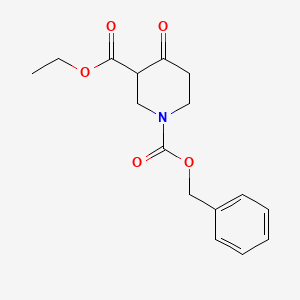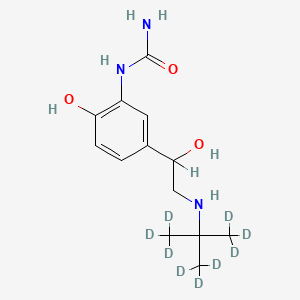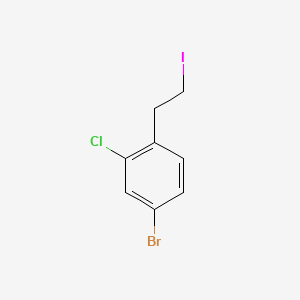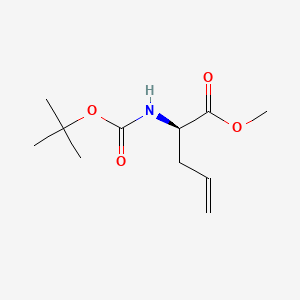
(R)-甲基 2-((叔丁氧羰基)氨基)戊-4-烯酸酯
描述
Synthesis Analysis
While specific synthesis methods for “®-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate” were not found, a related compound, “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate”, has been synthesized using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .科学研究应用
β-氨基酸衍生物的不对称合成:戴维斯、芬威克和市原 (1997) 演示了使用 (R)-甲基 2-((叔丁氧羰基)氨基)戊-4-烯酸酯合成不饱和 β-氨基酸衍生物。此方法涉及立体选择性共轭加成,对于生产具有潜在生物活性的化合物非常重要 (戴维斯、芬威克和市原,1997)。
合成氨基酸的前体:内瓦莱宁和科斯基宁 (2001) 在氢化过程中使用类似的化合物来制造反式-4-甲基脯氨酸的前体,反式-4-甲基脯氨酸是合成各种氨基酸的重要组成部分 (内瓦莱宁和科斯基宁,2001)。
微孢素 B 片段的合成:斯瓦鲁普、特里帕蒂、贾查克和雷迪 (2014) 开发了一种使用交叉复分解和酶促动力学拆分的方法来合成微孢素 B(一种不寻常的氨基酸)的关键片段。这种方法对于微孢素 B 的全合成至关重要 (斯瓦鲁普、特里帕蒂、贾查克和雷迪,2014)。
晶体学中的多晶型形式:格布雷斯拉西、雅各布森和戈尔比茨 (2011) 探索了相关化合物的晶体形式,深入了解了分子构象和氢键,这对于理解分子相互作用和稳定性至关重要 (格布雷斯拉西、雅各布森和戈尔比茨,2011)。
氨基羟基化和二羟基化反应:查塔约娃、戴维斯、李、罗伯茨、拉塞尔、汤姆森和威尔逊 (2011) 在氨基羟基化和随后的二羟基化反应中使用此化合物,这些反应是 3,6-二脱氧-3-氨基-L-塔洛糖等复杂分子不对称合成中的关键步骤 (查塔约娃等人,2011)。
非天然 α-氨基酸的合成:康斯坦丁努-科科托乌、马格里奥蒂、马克迪斯和科科托斯 (2001) 描述了一种使用类似于 (R)-甲基 2-((叔丁氧羰基)氨基)戊-4-烯酸酯的关键中间体合成对映纯非天然 α-氨基酸的一般方法。此方法对于生产新型氨基酸至关重要 (康斯坦丁努-科科托乌、马格里奥蒂、马克迪斯和科科托斯,2001)。
安全和危害
属性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRHACXBILLH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728895 | |
| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
CAS RN |
150652-96-3 | |
| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


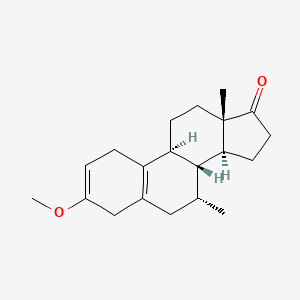




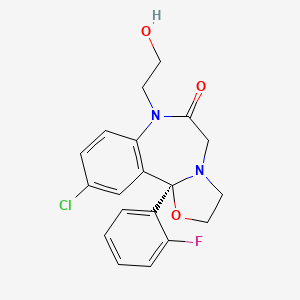

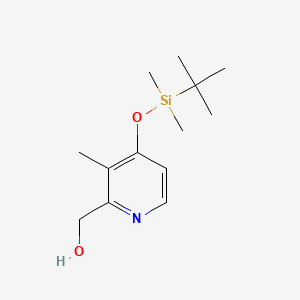
![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)
